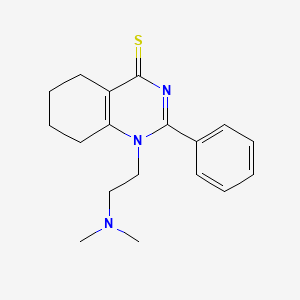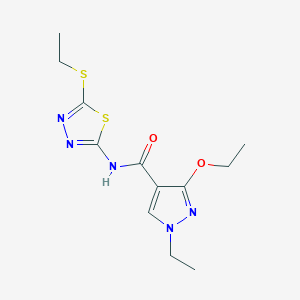![molecular formula C9H11ClFNO2S B2512547 N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411305-88-7](/img/structure/B2512547.png)
N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride, also known as CMF, is a chemical compound that has gained significant attention in the field of scientific research. CMF is a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which makes it a valuable tool in the study of various neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting these enzymes, N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride can increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease and other neurological disorders.
Biochemical and physiological effects:
N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease and other neurological disorders. N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has also been shown to have anti-inflammatory and antioxidant properties, which can protect the brain from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is its potency as an inhibitor of acetylcholinesterase and butyrylcholinesterase. This makes it a valuable tool in the study of various neurological disorders. However, N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has some limitations in lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the study of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another potential direction is the study of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride in combination with other drugs for the treatment of neurological disorders. Additionally, the use of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride in the study of other enzymes and pathways involved in neurological disorders could lead to new therapeutic targets for the treatment of these diseases.
Conclusion:
In conclusion, N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is a valuable tool in the study of various neurological disorders. Its potency as an inhibitor of acetylcholinesterase and butyrylcholinesterase makes it a valuable tool in the study of Alzheimer's disease, Parkinson's disease, and other neurological disorders. While there are some limitations to its use in lab experiments, the future directions for the study of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride are promising and could lead to new therapeutic targets for the treatment of these diseases.
Synthesis Methods
The synthesis of N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves the reaction of 4-chlorobenzyl chloride with N-methylsulfamoyl fluoride. The reaction is catalyzed by a base and occurs at room temperature. The resulting product is a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting these enzymes, N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride can increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-12(15(11,13)14)7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENSSVIQIVUKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2512466.png)
![methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2512468.png)


![2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2512471.png)

![4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2512478.png)
![1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2512479.png)
![1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2512480.png)
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2512481.png)


![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2512486.png)
![4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2512487.png)